琥珀酰水杨酸

描述

Synthesis Analysis

The synthesis of succinyldisalicylic acid can be approached through the modification of succinic acid pathways. Biosynthesis pathways and metabolic engineering have become increasingly important for producing succinic acid derivatives. For instance, microbial production of succinic acid has been optimized using various metabolic engineering strategies, focusing on constructing and optimizing cell factories for enhanced succinic acid output (Liu et al., 2022).

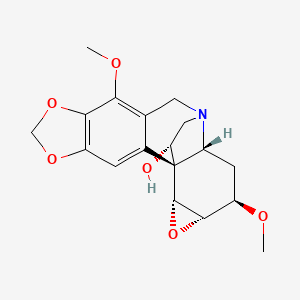

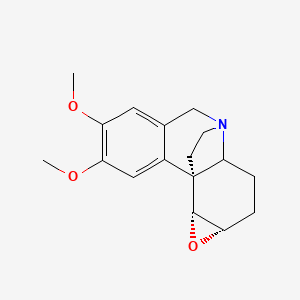

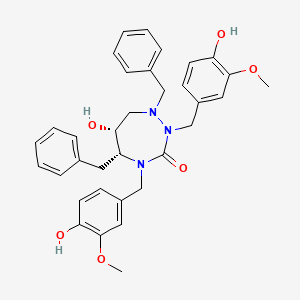

Molecular Structure Analysis

Understanding the molecular structure of succinyldisalicylic acid involves studying its crystal structure and the spatial arrangement of its atoms. For related compounds like succinic acid derivatives, crystallographic studies provide insights into their three-dimensional frameworks. For instance, the crystal structure of bis(tri-n-butyltin) ester of succinic acid reveals a three-dimensional framework polymer with distinct tin atom coordination, offering insights into potential structural analogs of succinyldisalicylic acid (Yin et al., 2003).

Chemical Reactions and Properties

Succinyldisalicylic acid's chemical behavior can be inferred from studies on succinic acid and its reactions with other compounds. For instance, the interaction between succinic acid and sulfuric acid-base clusters provides insights into the reactivity of dicarboxylic acids in multi-component systems, shedding light on the chemical properties and potential reactions involving succinyldisalicylic acid (Lin et al., 2019).

Physical Properties Analysis

The physical properties of succinyldisalicylic acid, such as solubility, melting point, and crystalline structure, can be extrapolated from studies on similar compounds. Research on succinic acid derivatives, like succinyl oleanolic acid, helps understand how modifications in the molecular structure affect physical properties, providing a basis for predicting the characteristics of succinyldisalicylic acid (Yang et al., 1997).

Chemical Properties Analysis

The chemical properties of succinyldisalicylic acid, including reactivity, stability, and potential for forming derivatives, can be assessed through the lens of succinic acid's chemistry. Studies on the synthesis and reactivity of succinic acid derivatives highlight the versatility and chemical diversity of these compounds, offering a foundation for understanding succinyldisalicylic acid's behavior (Reardon & Frey, 1984).

科学研究应用

生物基生产

琥珀酰水杨酸,通常称为琥珀酸,作为一种生物基化学品备受关注。它主要通过微生物发酵生产,使用经过基因改造的微生物菌株,如酿酒酵母、大肠杆菌和谷氨酸棒状杆菌。这些微生物经过代谢工程改造,以提高琥珀酸产量,重点是提高产量、滴度和生产率 (Ahn、Jang 和 Lee,2016)。类似地,对曼海姆琥珀酸生产菌和放线杆菌琥珀酸生成菌的研究表明,琥珀酸产量有效,副产物形成减少,整体性能指标更高 (Choi 等,2016)。

工业应用

琥珀酸是食品、制药和化工行业许多工业重要化学品的前体。它是一种四碳二元羧酸,具有广泛的应用,特别是作为合成各种衍生物的平台化学品 (Jiang 等,2017)。从可再生资源(如农作物废弃物)中生产琥珀酸,涉及高效的生物合成和发酵过程,一直是重要的研究领域 (Li 等,2010)。

可持续性和环境影响

从生物质中生产琥珀酸也是可持续化学工业倡议的一部分。已经对琥珀酸生产技术的可持续性评估进行了研究,重点是与传统石化生产方法相比的能源整合和环境影响 (Morales 等,2016)。

代谢工程和通路分析

代谢工程在优化琥珀酸生产中起着至关重要的作用。全基因组代谢工程、通路分析和计算机建模已被用于开发能够以最少的副产物高产琥珀酸的菌株。这种方法导致了曼海姆琥珀酸生产菌 LPK7 等菌株的开发,该菌株以高产量和生产率生产琥珀酸 (Lee、Song 和 Lee,2006)。

先进的生产技术

最近的进展包括使用多酶级联和全细胞催化进行高效的琥珀酸生物合成。这些创新技术为以低成本原材料进行高价值生产开辟了新的可能性 (Sun 等,2019)。

回收和纯化

已经开发了从发酵液中回收和纯化琥珀酸的高效方法。已经研究了结晶等技术选择性纯化琥珀酸,这对于下游加工至关重要 (Li 等,2010)。

未来方向

作用机制

Target of Action

Succinyldisalicylic acid, as the name suggests, is a derivative of salicylic acid. Salicylic acid is known to directly and irreversibly inhibit COX-1 and COX-2 enzymes . These enzymes are involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . Salicylic acid also targets High Mobility Group Box 1 (HMGB1) , a protein that modulates inflammatory responses .

Mode of Action

The mode of action of succinyldisalicylic acid can be inferred from its parent compound, salicylic acid. Salicylic acid interacts with its targets (COX-1, COX-2, and HMGB1) to decrease the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This results in analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylic acid and its derivatives are synthesized from chorismate , which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate .

Pharmacokinetics

Salicylic acid, after oral administration, is rapidly absorbed and undergoes first-pass hydrolysis by esterases in the liver . The serum half-life of salicylic acid is dose-dependent .

Result of Action

The result of succinyldisalicylic acid’s action can be inferred from the effects of salicylic acid. Salicylic acid is used to treat conditions like acne, psoriasis, calluses, corns, keratosis pilaris, and warts . It has bacteriostatic, fungicidal, and keratolytic actions .

Action Environment

Salicylic acid, a naturally occurring growth regulator and signaling molecule, plays critical roles in the growth and development of plants along with stress tolerance . Environmental factors such as stress conditions can influence the action, efficacy, and stability of salicylic acid .

属性

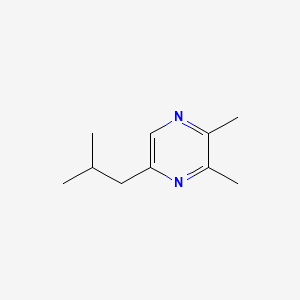

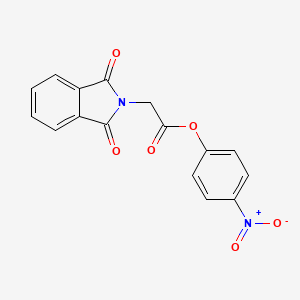

IUPAC Name |

2-[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREOBXYMXLETCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)CCC(=O)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206488 | |

| Record name | Succinyldisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

578-19-8 | |

| Record name | Diaspirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyldisalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salisuccyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinyldisalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-succinyldi(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The provided research abstract [] specifically investigates the in vivo elimination of succinyldisalicylic acid. While the full text isn't available, the title mentions "hemicresis" and "protorrhea." Hemicresis refers to the elimination of a substance through the intestinal wall, while protorrhea implies an increased flow of fluid into the intestines. Therefore, this research suggests that succinyldisalicylic acid might be eliminated from the body, at least partially, through the gastrointestinal tract. Further research is needed to fully understand the metabolic pathways and elimination routes of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。